

An In-depth Technical Guide to (3-Bromopyridin-4-YL)methanol

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Compound of Interest

Compound Name: (3-Bromopyridin-4-YL)methanol

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of **(3-Bromopyridin-4-YL)methanol**, a key intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Identifiers

(3-Bromopyridin-4-YL)methanol is a substituted pyridine derivative with a bromine atom at the 3-position and a hydroxymethyl group at the 4-position of the pyridine ring.^[1] This specific arrangement of functional groups is crucial for its chemical reactivity and utility as a building block in the synthesis of more complex molecules.^[1]

Identifier	Value
Molecular Formula	C ₆ H ₆ BrNO[1][2][3][4]
Molecular Weight	188.02 g/mol [1][2][3][4]
CAS Number	146679-66-5[1][3][5]
Canonical SMILES	C1=C(C(=CN=C1)Br)CO[1]
InChIKey	LQBUZBOVEZBDEB-UHFFFAOYSA-N[3]
Boiling Point	287.1±25.0 °C (Predicted)[3]
Density	1.668±0.06 g/cm ³ (Predicted)[3]
pKa	12.72±0.10 (Predicted)[3]

Experimental Protocols

A common and direct method for the synthesis of **(3-Bromopyridin-4-YL)methanol** involves the reduction of the corresponding aldehyde, 3-bromo-4-pyridinecarboxaldehyde.[1][5]

Synthesis of **(3-Bromopyridin-4-YL)methanol** from 3-Bromo-4-pyridinecarboxaldehyde[5]

- Materials:
 - 3-bromo-4-pyridinecarboxaldehyde (3.0 g, 16.2 mmol)
 - Anhydrous methanol (40 mL)
 - Sodium borohydride (NaBH₄) (0.736 g, 19.5 mmol)
 - Ethyl acetate
 - Distilled water
 - Anhydrous sodium sulfate (Na₂SO₄)
- Procedure:

- A solution of 3-bromo-4-pyridinecarboxaldehyde in anhydrous methanol is prepared.
 - The solution is cooled to 0 °C.
 - Sodium borohydride is slowly added to the cooled solution.
 - The reaction mixture is stirred continuously at 0 °C for 2 hours under a nitrogen atmosphere.
 - Upon completion of the reaction, the solvent is removed by distillation under reduced pressure.
 - Water and ethyl acetate are added to the residue for extraction.
 - The organic layer is separated, washed with distilled water, and dried over anhydrous sodium sulfate.
 - The solvent is concentrated under reduced pressure to yield the final product, **(3-Bromopyridin-4-YL)methanol**, as a white powder.[5]
- Characterization: The structure of the resulting product can be confirmed by various analytical techniques including ¹H NMR, ¹³C NMR, GC/MS, and IR spectroscopy.[5] The mass spectrum would characteristically show a pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is a distinctive pattern for bromine-containing compounds due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[1]

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of **(3-Bromopyridin-4-YL)methanol**.



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